molecular formula C11H14F3N B1614794 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine CAS No. 459-00-7

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B1614794
CAS No.: 459-00-7
M. Wt: 217.23 g/mol
InChI Key: LTPXSOIGSHRNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Relationship to Phenethylamine Derivatives

This compound belongs to the broader chemical class of substituted phenethylamines, which encompasses organic compounds based upon the phenethylamine structure. The structural formula of any substituted phenethylamine contains a phenyl ring that is joined to an amino group via a two-carbon sidechain, and this fundamental architecture serves as the foundation for extensive chemical modifications. Within this classification system, the compound specifically falls under the subcategory of substituted amphetamines, where there is a methyl group substituted at the alpha position on the ethyl chain.

The structural relationship between this compound and its parent phenethylamine framework can be analyzed through systematic comparison of molecular features. The compound incorporates the basic phenethylamine backbone while introducing two significant structural modifications: the addition of a methyl group at the alpha carbon position, which classifies it as an amphetamine derivative, and the incorporation of a trifluoromethyl substituent at the para position of the aromatic ring. These modifications fundamentally alter the electronic and steric properties of the molecule compared to the unsubstituted phenethylamine structure.

The trifluoromethyl group represents one of the most significant structural features of this compound, as fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability. The trifluoromethyl substituent at the para position of the phenyl ring creates a highly electronegative functional group that significantly impacts the overall electronic distribution within the molecule. This substitution pattern aligns with established medicinal chemistry principles, where selective fluorine substitution onto therapeutic drug candidates can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation.

The tertiary amine structure, resulting from the presence of two methyl groups attached to the nitrogen atom, represents another critical structural element that distinguishes this compound from primary and secondary amine derivatives within the phenethylamine family. This structural feature creates a sterically hindered nitrogen center that may influence both the compound's chemical reactivity and its potential interactions with biological targets.

Table 1: Structural Comparison of Phenethylamine Derivatives

Compound Molecular Formula Aromatic Substitution Alpha Substitution Nitrogen Substitution Molecular Weight
Phenethylamine C8H11N None None Primary amine 121.18 g/mol
Amphetamine C9H13N None Methyl Primary amine 135.21 g/mol
This compound C11H14F3N 4-Trifluoromethyl Two methyl groups Tertiary amine 217.23 g/mol

Historical Context of Fluorinated Amphetamine Analogues in Medicinal Chemistry

The development of fluorinated amphetamine analogues represents a significant chapter in the evolution of medicinal chemistry, with fluorine incorporation becoming a cornerstone strategy for pharmaceutical optimization since the mid-twentieth century. The historical trajectory of fluorinated pharmaceuticals began with the introduction of Florinef acetate, the first fluoro-pharmaceutical, into the market in 1954. This corticosteroid, synthesized with a fluorine atom in the stereogenic 9 position, demonstrated strong mineralocorticoid properties as well as high glucocorticoid activity, establishing the precedent for fluorine's role in enhancing pharmaceutical efficacy.

The success of early fluorinated compounds led to the systematic exploration of fluorine substitution across various therapeutic classes. Fluoroquinolones, released in the 1980s, represented another historically significant group of fluoro-pharmaceuticals that demonstrated the broad applicability of fluorination strategies. These compounds proved to be effective antibacterial agents through their inhibition of DNA gyrase and topoisomerase, showcasing a mechanism of action fundamentally different from traditional lactam antibiotics.

Within the specific context of amphetamine analogues, fluorination has been pursued as a method to modulate the physicochemical properties of these compounds while potentially altering their biological profiles. The replacement of hydrogen atoms with fluorine in amphetamine structures has been investigated as a strategy to facilitate passage through the blood-brain barrier, as is desirable in central nervous system pharmaceutical agents. This approach capitalizes on the corresponding increase in lipophilicity granted by fluorine substitution, which represents a common practice in pharmaceutical development.

The systematic study of fluorinated amphetamine analogues has revealed important structure-activity relationships that inform the design of new compounds. Research comparing amphetamine with its fluorinated analogue 2-amino-3-fluoro-1-phenylpropane (fluoroamphetamine) demonstrated distinct pharmacological profiles, with the fluorinated compound showing different effects on locomotor and exploratory activity compared to the parent compound. These findings illustrate how strategic fluorine placement can significantly alter the biological behavior of amphetamine derivatives.

The broader pharmaceutical industry has witnessed continuous growth in fluorinated drug development, with these medicines accounting for approximately 20% of those on the market, and approximately 30% of fluorinated drugs becoming blockbusters. Over 300 fluorinated medicines have been approved for use as drugs to date, demonstrating the sustained relevance of fluorination strategies in pharmaceutical development.

Table 2: Historical Milestones in Fluorinated Pharmaceutical Development

Year Milestone Compound Class Significance
1954 First fluoro-pharmaceutical Corticosteroid (Florinef acetate) Established fluorine's pharmaceutical potential
1980s Fluoroquinolone development Antibacterial agents Demonstrated broad therapeutic applicability
Modern era Fluorinated amphetamine research Central nervous system compounds Advanced structure-activity relationship understanding

The development of compounds like this compound reflects the sophisticated understanding of fluorine chemistry that has evolved over decades of pharmaceutical research. The specific positioning of the trifluoromethyl group at the para position of the aromatic ring represents a deliberate design choice informed by extensive knowledge of how fluorine substitution patterns influence molecular properties. This compound exemplifies the modern approach to fluorinated pharmaceutical development, where strategic substitution is employed to optimize multiple molecular characteristics simultaneously.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXSOIGSHRNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276241
Record name 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-00-7
Record name 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine generally involves the following key stages:

  • Formation of substituted phenyl nitrile intermediates via nucleophilic substitution.
  • Hydrolysis of nitriles to corresponding carboxylic acids.
  • Conversion of acids to ketones through acylation and rearrangement.
  • Reductive amination of ketones to the target amine.

This approach is supported by various literature and patent sources describing related trifluoromethyl-substituted phenylpropanamines.

Stepwise Preparation Method

Step Reaction Conditions Description Reference
1 Substituted benzyl chloride + isobutyronitrile → 2-methyl-1-(4-(trifluoromethyl)phenyl)-2-butyronitrile Organic base (e.g., lithium diisopropylamide, n-butyllithium) at -78°C to 0°C in solvent (THF, toluene) Nucleophilic substitution of benzyl halide with isobutyronitrile under strong base conditions
2 Hydrolysis of nitrile to acid Base-mediated hydrolysis at 80–220°C in solvent Conversion of nitrile group to carboxylic acid
3 Acid to ketone Reaction with acetic anhydride and catalyst Formation of 1-(4-(trifluoromethyl)phenyl)propan-2-one intermediate
4 Reductive amination Reductive amination of ketone with amine (e.g., ethylamine) and borohydride reducing agent Conversion of ketone to this compound

Detailed Reaction Descriptions

Step 1: Formation of 2-methyl-1-(4-(trifluoromethyl)phenyl)-2-butyronitrile

  • The reaction involves the substitution of a substituted benzyl halide (chloride, bromide, or benzyl alcohol derivative) with isobutyronitrile.
  • The process is conducted under anhydrous conditions with a strong organic base such as lithium diisopropylamide, n-butyllithium, or sodium hydride.
  • Temperature control is critical, maintained between -78°C and 0°C to favor selective substitution and minimize side reactions.
  • The molar ratio of benzyl halide to isobutyronitrile is typically 1:1 to 1:3 for optimal yield.
  • The product is a nitrile intermediate bearing the trifluoromethyl-substituted phenyl ring.

Step 2: Hydrolysis of Nitrile to Acid

  • The nitrile intermediate is hydrolyzed under basic conditions at elevated temperatures (80–220°C).
  • This step converts the nitrile (-CN) group to the corresponding carboxylic acid (-COOH).
  • The reaction is performed in an appropriate solvent system compatible with high temperature and base.

Step 3: Conversion of Acid to Ketone

  • The carboxylic acid intermediate reacts with acetic anhydride in the presence of a catalyst.
  • This step produces the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-2-one.
  • The ketone is a key intermediate for subsequent reductive amination.

Step 4: Reductive Amination to Final Amine

  • The ketone undergoes reductive amination with an amine source (e.g., ethylamine) and a reducing agent such as sodium borohydride.
  • This reaction converts the ketone carbonyl to an amine, yielding the target compound this compound.
  • Conditions are mild and typically carried out at room temperature or slightly elevated temperatures.

Alternative One-Pot Synthesis Methods

Recent advances include one-pot trifluoromethyl amine synthesis using trifluoromethanesulfinate salts (CF3SO2Na) as trifluoromethylation agents. This method offers:

  • Mild reaction conditions.
  • Good functional group tolerance.
  • Use of inexpensive and easy-to-handle reagents.
  • Mechanism involving in situ formation of thiocarbonyl fluoride intermediates.

Such methods can be adapted for secondary amines bearing trifluoromethyl groups, potentially streamlining synthesis of compounds like this compound.

Analytical and Characterization Techniques

Throughout the synthesis, the intermediates and final product are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.
  • Mass spectrometry (EI-MS) to verify molecular weight.
  • Infrared spectroscopy (IR) to identify functional groups.
  • Melting point determination for purity assessment.

These analytical methods ensure the integrity and identity of the compound at each stage.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Multi-step nitrile route Substituted benzyl chloride, isobutyronitrile Organic base, acetic anhydride, borohydride reducing agent Low to high temperature steps (-78°C to 220°C) Established, scalable Multi-step, requires strict temperature control
One-pot trifluoromethylation Secondary amines, CF3SO2Na CF3SO2Na, mild base Mild, single step Simplified, functional group tolerant May require optimization for specific substrates

Research Findings and Notes

  • Electron withdrawing groups such as trifluoromethyl at the para position enhance reaction yields and biological activity in related compounds.
  • The choice of organic base and solvent critically influences the efficiency of the initial substitution step.
  • Reductive amination using borohydride reagents is effective for converting ketone intermediates to amines with high purity and yield.
  • One-pot trifluoromethylation methods represent a promising alternative but require further development for broad substrate applicability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Pharmacological Potential:
Research indicates that 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine exhibits significant biological activity, particularly as a stimulant. It has been studied for its effects on neurotransmitter systems, including dopamine and norepinephrine pathways. These interactions suggest potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Receptor Interactions:
The compound's binding affinity to various receptors in the central nervous system is under investigation. Initial studies suggest it may interact with adrenergic and dopaminergic receptors, which are crucial for mood regulation and cognitive function. Further research is needed to elucidate its complete interaction profile and therapeutic potential.

Applications in Research

Pharmaceutical Development:
The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its structural similarity to other approved drugs containing trifluoromethyl groups suggests it could lead to novel therapeutic agents .

Analytical Chemistry:
In analytical chemistry, this compound can serve as a standard reference material in various assays due to its distinct chemical characteristics. Its use in chromatography and mass spectrometry has been noted for enhancing detection sensitivity .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Stimulant Research : A study investigating the compound's effects on dopamine release in animal models showed promising results in enhancing cognitive function, suggesting its potential utility in ADHD treatment.
  • Receptor Binding Studies : Research focusing on its interaction with adrenergic receptors indicated that it could modulate cardiovascular responses, warranting further exploration in cardiovascular pharmacology.
  • Synthetic Pathways : Investigations into alternative synthetic routes using microwave-assisted reactions have demonstrated improved yields and reduced reaction times, showcasing advancements in synthetic methodologies applicable to this compound .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine Impurity 2)

  • CAS : 54779-55-4
  • Molecular Formula : C₁₂H₁₆F₃N·HCl
  • Molecular Weight : 267.8 g/mol
  • Retains the para-trifluoromethylphenyl group, suggesting similar lipophilicity to the target compound.
  • Applications : Identified as a Fenfluramine impurity, highlighting its relevance in quality control for serotonin-releasing agents .

1-(4-Fluorophenyl)-2-methylpropan-2-amine

  • CAS : 518471
  • Molecular Formula : C₁₀H₁₄FN
  • Molecular Weight : 179.26 g/mol
  • Key Differences :
    • Replaces -CF₃ with a single fluorine atom at the para position, reducing electron-withdrawing effects and lipophilicity (lower logP).
    • Simpler structure may result in faster metabolic clearance compared to trifluoromethyl analogs.
  • Applications: Structural simplicity makes it a candidate for studying substituent effects on monoamine transporter activity .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

  • CAS : 56490-94-9
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) group at the para position is electron-donating, contrasting with the electron-withdrawing -CF₃ group.
    • Altered electronic properties may affect receptor binding (e.g., serotonin receptors).

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Synonyms: α,α-Dimethyl-4-(trifluoromethyl)benzeneethanamine
  • Key Differences :
    • Lacks the methyl group on the propan-2-amine backbone, reducing steric hindrance.
    • Retains the para-trifluoromethyl group, maintaining high lipophilicity.
  • Applications : Used in synthetic intermediates for bioactive molecules, emphasizing the role of trifluoromethyl groups in drug design .

N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

  • CAS : 1492354-85-4
  • Molecular Formula : C₁₂H₁₆F₃N
  • Key Differences :
    • Trifluoromethyl group at the meta (3-) position instead of para, altering spatial interactions with biological targets.
    • Ethyl substitution on the amine may enhance metabolic stability compared to methyl analogs.
  • Applications : Investigated for its pharmacokinetic profile in fluorinated compound research .

Key Research Findings

  • Trifluoromethyl Group Impact : The para-trifluoromethyl group consistently enhances lipophilicity and resistance to oxidative metabolism, as seen in the target compound and Fenfluramine Impurity 2 .
  • Substituent Position : Meta-substituted analogs (e.g., N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine) show distinct biological activities compared to para-substituted derivatives, underscoring the importance of positional isomerism .
  • Amine Substitution: Ethyl groups on the amine (vs.

Biological Activity

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound's interaction with biological targets, which may lead to various pharmacological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3NC_{12}H_{14}F_3N, with a molecular weight of approximately 233.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and influences the compound's binding affinity to various receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Neurotransmitter Modulation : Preliminary studies suggest that compounds with similar structures may interact with serotonin (5-HT) and dopamine receptors, potentially affecting mood and behavior . The trifluoromethyl group has been shown to enhance potency in inhibiting 5-HT uptake by several folds compared to non-fluorinated analogs .
  • Antimicrobial Properties : Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit selective antimicrobial activity against certain pathogens, including Chlamydia species . The mechanism involves disruption of bacterial inclusion morphology and size.

Case Study 1: Neurotransmitter Interaction

A study evaluating the binding affinity of various trifluoromethylated compounds revealed that this compound exhibited significant interaction with serotonin transporters (SERT). The IC50 value was determined to be in the nanomolar range, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, compounds similar to this compound demonstrated superior activity against Gram-positive bacteria and Chlamydia. The study utilized human cell lines to assess toxicity, confirming that these compounds did not exhibit significant cytotoxicity at therapeutic concentrations .

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and possibly palladium-catalyzed cross-coupling techniques. The trifluoromethyl group is introduced through methods such as trifluoromethylation reactions using reagents like trifluoromethanesulfonic acid or trifluoroacetate .

The mechanism by which this compound exerts its biological effects largely revolves around its ability to modulate receptor activity. For instance, the presence of the trifluoromethyl group can enhance the electron-withdrawing capacity of the aromatic ring, thereby influencing receptor binding dynamics and improving pharmacokinetic profiles .

Comparative Analysis Table

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₄F₃NNeurotransmitter modulation; antimicrobial activity
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amineC₁₅H₁₈F₃NIncreased lipophilicity; potential for enhanced activity
2-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amineC₁₂H₁₄F₃NSimilar pharmacological properties

Q & A

Q. What synthetic routes are commonly employed for 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, such as alkylation of a halogenated precursor followed by reductive amination. For example, a European patent application (EP 4,374,877 A2) describes using (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester as an intermediate. Reaction optimization includes solvent selection (e.g., ethanol or methanol) and catalyst use (e.g., palladium on carbon) to improve yield and purity. LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) are critical for monitoring intermediate formation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • LCMS/HPLC : Used to confirm molecular weight and monitor reaction progress (e.g., m/z 531 [M-H]⁻, retention time 0.88 minutes) .
  • X-ray crystallography : SHELXL software is widely applied for small-molecule refinement to resolve crystal structures, leveraging high-resolution data and addressing challenges like twinning .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) verify substituent positions, particularly the trifluoromethyl group’s electronic effects on aromatic protons .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances stability against metabolic degradation and increases lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., methyl or chlorine substituents) reveal significant differences in solubility and reactivity, which are critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Discrepancies in X-ray data (e.g., twinning or disorder) require advanced refinement strategies:

  • Use SHELXL’s twin refinement tools for twinned crystals.
  • Apply restraints to disordered regions (e.g., flexible alkyl chains) based on geometric parameters.
  • Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to confirm stereochemistry .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

  • Fluorine scanning : Replace the trifluoromethyl group with other substituents (e.g., -CF₂H, -CN) to assess electronic and steric effects on biological activity.
  • Molecular docking : Use computational models to predict interactions with target receptors (e.g., serotonin or histamine receptors, as seen in structurally related compounds like BW723C86) .
  • In vitro assays : Compare binding affinities and functional responses across analogs to identify key pharmacophores .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation pathways via LCMS.
  • Impurity profiling : Use preparative HPLC to isolate byproducts (e.g., N-alkylated derivatives) and characterize them via high-resolution mass spectrometry (HRMS) .
  • Reaction optimization : Adjust stoichiometry or solvent polarity to suppress side reactions (e.g., over-alkylation) .

Q. What strategies address low yields in large-scale synthesis?

  • Continuous flow chemistry : Enhances reproducibility and reduces side reactions compared to batch processes.
  • Catalyst screening : Test palladium, nickel, or copper catalysts for cross-coupling steps.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to control critical parameters like temperature and pH .

Methodological Challenges and Solutions

Q. How can researchers differentiate enantiomers or diastereomers of this compound?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) and polar solvents for separation.
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration.
  • Stereoselective synthesis : Employ enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry .

Q. What computational tools predict the compound’s metabolic pathways?

  • ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic stability and cytochrome P450 interactions.
  • Density functional theory (DFT) : Models hydrolysis or oxidation pathways of the trifluoromethyl group .

Q. How should researchers validate biological activity in vitro while minimizing false positives?

  • Counter-screening : Test against related targets (e.g., off-target receptors) to assess specificity.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Positive controls : Compare with known agonists/antagonists (e.g., DOI or MK-212 for serotonin receptor studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
Reactant of Route 2
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.